N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-5-methylthiophene-2-sulfonamide

Description

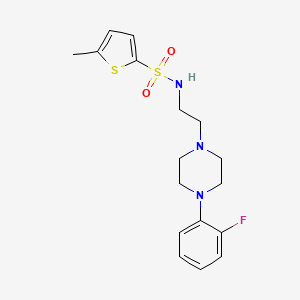

Chemical Structure: The compound features a piperazine core substituted with a 2-fluorophenyl group at the 1-position. An ethyl linker connects the piperazine to a 5-methylthiophene-2-sulfonamide moiety.

Properties

IUPAC Name |

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-5-methylthiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22FN3O2S2/c1-14-6-7-17(24-14)25(22,23)19-8-9-20-10-12-21(13-11-20)16-5-3-2-4-15(16)18/h2-7,19H,8-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADDXCHDYZLSNNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)S(=O)(=O)NCCN2CCN(CC2)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22FN3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-5-methylthiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of intermediate compoundsThe reaction conditions often involve the use of solvents like dichloromethane or acetonitrile, and catalysts such as triethylamine or potassium carbonate to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as column chromatography and recrystallization, are common to achieve high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-5-methylthiophene-2-sulfonamide undergoes several types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: The sulfonamide group can be reduced to corresponding amines.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

Scientific Research Applications

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-5-methylthiophene-2-sulfonamide has been explored for various scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific receptors or enzymes.

Industry: Utilized in the synthesis of agrochemicals, pharmaceuticals, and materials science for developing new functional materials .

Mechanism of Action

The mechanism of action of N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-5-methylthiophene-2-sulfonamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring and fluorophenyl group are crucial for binding to these targets, while the thiophene sulfonamide moiety contributes to the compound’s overall stability and activity. The exact pathways and molecular interactions depend on the specific application and target being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine-Based Analogs

a) N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-(4-phenylpiperazin-1-yl)acetamide (CAS 297150-41-5)

- Structure : Contains a phenylpiperazine linked to an acetamide group and a chloro-trifluoromethylphenyl aromatic system.

- Comparison: The acetamide linker replaces the ethyl group in the target compound, reducing conformational flexibility. Molar mass: 397.82 g/mol vs. ~394.5 g/mol (estimated for the target compound).

b) N-(2-(4-Ethylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)thiophene-2-sulfonamide (CAS 863558-54-7)

- Structure : Shares the thiophene sulfonamide group but substitutes the 2-fluorophenyl with a pyridinyl-ethylpiperazine system.

- Comparison: Pyridine introduces a basic nitrogen, altering ionization state and solubility (pH-dependent).

Sulfonamide-Containing Analogs

a) N-(2-Methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide (CAS 863595-16-8)

- Structure : Retains the thiophene sulfonamide but replaces the piperazine with a thiazolopyridine-phenyl system.

- Comparison :

b) N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)-N-methylthiazole-5-carboxamide (BP 27385)

- Structure : Combines a hydroxyethylpiperazine with a pyrimidine-thiazolecarboxamide system.

- Comparison :

Fluorophenyl-Substituted Analogs

N-[4-(4-Fluorophenyl)-5-hydroxymethyl-6-isopropylpyrimidin-2-yl]-N-methyl-methanesulfonamide

- Structure : Features a 4-fluorophenyl-pyrimidine system with a methanesulfonamide group.

- Comparison :

Implications for Pharmacological Activity

- The 2-fluorophenyl-piperazine system in the target compound may offer superior selectivity for serotonin receptors compared to non-fluorinated analogs.

- Analogs with trifluoromethyl groups (e.g., CAS 297150-41-5) prioritize lipophilicity, whereas hydroxyethyl-piperazines (e.g., BP 27385) favor solubility .

Biological Activity

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-5-methylthiophene-2-sulfonamide is a compound of interest in pharmacological research due to its potential biological activities. This article provides a detailed exploration of its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Chemical Formula : C16H20FN3O2S

- Molecular Weight : 335.41 g/mol

- SMILES Representation : CC(CN1CCN(CC1)c1ccc(F)cc1)S(=O)(=O)c2=CC=C(C=C2)C

| Property | Value |

|---|---|

| Molecular Formula | C16H20FN3O2S |

| Molecular Weight | 335.41 g/mol |

| Solubility | Soluble in DMSO |

| LogP | 3.5 |

Research indicates that N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-5-methylthiophene-2-sulfonamide acts primarily as an inhibitor of equilibrative nucleoside transporters (ENTs), particularly ENT1 and ENT2. ENTs are integral in the uptake and regulation of nucleosides, which are crucial for various cellular processes, including nucleotide synthesis and adenosine signaling.

Structure-Activity Relationship (SAR)

The biological activity of this compound is significantly influenced by its structural components. For instance, modifications in the piperazine ring or the introduction of halogen substituents have been shown to enhance inhibitory potency against ENTs. A study demonstrated that compounds with fluorine substitutions exhibited improved activity compared to their non-fluorinated counterparts .

In Vitro Studies

In vitro studies using human cell lines transfected with cloned ENT1 and ENT2 have shown that the compound effectively inhibits nucleoside uptake. The results indicated that the presence of a fluorine atom in the phenyl moiety was essential for maintaining inhibitory activity. The compound demonstrated a non-competitive inhibition profile, which suggests that it binds to an allosteric site on the transporter .

Table 2: Summary of In Vitro Findings

| Study | Model Used | Key Findings |

|---|---|---|

| Li et al. (2022) | Human ENT-transfected cells | Compound significantly reduced [3H]uridine uptake; non-competitive inhibitor |

| Zhang et al. (2023) | HEK293 cells with ENT expression | Enhanced uptake inhibition with fluorinated analogs |

Case Study 1: Inhibition Profile

In a recent study, researchers synthesized various analogs of N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-5-methylthiophene-2-sulfonamide to evaluate their inhibitory effects on ENTs. Among these, one particular analog exhibited over a 50% increase in potency compared to the original compound, highlighting the importance of structural optimization in drug design .

Case Study 2: Potential Therapeutic Applications

The inhibition of ENTs by this compound has implications for cancer therapy, as nucleoside transporters are often upregulated in cancer cells. By blocking these transporters, the compound may enhance the efficacy of nucleoside-based chemotherapeutics, suggesting a potential therapeutic application in oncology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.